molecular formula C7H5Cl3 B1595193 3,4,5-Trichlorotoluene CAS No. 21472-86-6

3,4,5-Trichlorotoluene

Cat. No.: B1595193
CAS No.: 21472-86-6
M. Wt: 195.5 g/mol
InChI Key: DYBIAGHGODIVSM-UHFFFAOYSA-N
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Description

3,4,5-Trichlorotoluene: is an organic compound with the molecular formula C₇H₅Cl₃ . It is a chlorinated derivative of toluene, where three chlorine atoms are substituted at the 3rd, 4th, and 5th positions of the benzene ring. This compound is known for its use in various industrial applications, particularly as an intermediate in the synthesis of other chemicals.

Biochemical Analysis

Biochemical Properties

3,4,5-Trichlorotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction of this compound with these enzymes can lead to the formation of reactive intermediates that may bind covalently to proteins, potentially leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to altered ATP production and energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding of its reactive intermediates to biomolecules, such as proteins and DNA. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may have different biological activities. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects, such as persistent oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where certain dosages lead to a sudden increase in adverse effects, highlighting the importance of dose-response relationships in toxicological studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and accumulate in lipid-rich tissues due to its hydrophobic nature. Transporters and binding proteins may also play a role in its cellular uptake and distribution. The localization and accumulation of this compound can impact its biological activity and toxicity .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can localize to various cellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects. For example, its accumulation in the mitochondria can disrupt mitochondrial function and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trichlorotoluene can be synthesized through the chlorination of toluene. The process involves the substitution of hydrogen atoms in the toluene molecule with chlorine atoms. This reaction typically requires the presence of a catalyst such as ferric chloride (FeCl₃) and is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous chlorination of toluene in the presence of a catalyst. The reaction is conducted in a chlorination reactor where toluene and chlorine gas are introduced. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichlorotoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trichlorobenzoic acid.

    Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can replace chlorine atoms under appropriate conditions.

Major Products Formed:

    Oxidation: Trichlorobenzoic acid.

    Reduction: Dichlorotoluene or monochlorotoluene derivatives.

    Substitution: Compounds with functional groups such as hydroxyl (OH) or amino (NH₂) groups replacing chlorine atoms.

Scientific Research Applications

3,4,5-Trichlorotoluene has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.

Comparison with Similar Compounds

    Benzotrichloride (α,α,α-Trichlorotoluene): Similar in structure but with all three chlorine atoms on the same carbon atom.

    2,4,5-Trichlorotoluene: Chlorine atoms are substituted at the 2nd, 4th, and 5th positions.

    3,4-Dichlorotoluene: Contains two chlorine atoms at the 3rd and 4th positions.

Uniqueness: 3,4,5-Trichlorotoluene is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated toluenes. This unique structure makes it valuable for specific industrial applications and research purposes.

Properties

IUPAC Name

1,2,3-trichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBIAGHGODIVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275300
Record name 3,4,5-Trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21472-86-6
Record name 3,4,5-Trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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